N-(4-cyanophenyl)ethane-1-sulfonamide
Description
Contextualization within Modern Sulfonamide Chemistry Research
Sulfonamides, a class of synthetic compounds characterized by the -SO₂NH₂ functional group, have been a cornerstone of medicinal chemistry for decades. researchgate.net Their initial breakthrough as antibacterial agents has paved the way for the development of a vast array of therapeutic agents with diverse biological activities, including antiviral, antidiabetic, and anticancer properties. researchgate.netajchem-b.com In this broad landscape, N-(4-cyanophenyl)ethane-1-sulfonamide represents a specific scaffold that combines the well-established sulfonamide core with a cyanophenyl moiety. The cyano (-C≡N) group is a powerful electron-withdrawing group that can significantly influence the molecule's physicochemical properties and biological activity. nih.gov Modern sulfonamide research often focuses on the synthesis of novel derivatives with tailored properties, and this compound serves as a valuable intermediate and a subject of investigation in its own right. Its study is situated within the ongoing quest to explore new chemical spaces and to understand the structure-activity relationships of sulfonamide-based compounds. researchgate.net
Historical Perspective on Academic Interest in this compound and Related Chemical Scaffolds
Significance of the this compound Scaffold in Contemporary Chemical Research
The this compound scaffold holds significance in contemporary chemical research primarily due to its potential as a versatile building block for the synthesis of more complex molecules and its own intrinsic biological activities. The presence of the reactive sulfonamide group and the cyano-functionalized aromatic ring allows for a variety of chemical modifications, making it an attractive starting material for drug discovery programs. nih.gov
Research has indicated that this compound itself is being investigated for its potential as an enzyme inhibitor. The cyanophenyl moiety is a key feature in a number of inhibitors of various enzymes, and its presence in this sulfonamide scaffold suggests potential for targeted biological activity. nih.gov For instance, derivatives of 4-cyanamidobenzenesulfonamide have been shown to be potent inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes. nih.gov While direct studies on the enzyme inhibitory profile of this compound are not extensively published, its structural similarity to known inhibitors makes it a compound of interest for screening against various enzymatic targets.
The compound is also utilized as an intermediate in the synthesis of diverse organic compounds and specialty chemicals. Its bifunctional nature allows for sequential or parallel chemical transformations at both the sulfonamide and the cyano groups.
Current Research Gaps and Future Academic Trajectories for this compound
Despite its potential, there are several research gaps concerning this compound. A comprehensive evaluation of its biological activity profile against a wide range of targets is currently lacking in the public domain. While it is explored as a potential enzyme inhibitor, detailed studies identifying the specific enzymes it targets and its mechanism of action are needed.
Future academic trajectories for this compound are likely to focus on several key areas:
Exploration of Biological Activity: Systematic screening of the compound against various classes of enzymes, receptors, and ion channels could uncover novel biological activities. Given the known activities of related sulfonamides, investigations into its potential antibacterial, antifungal, antiviral, and anticancer properties are warranted. researchgate.netnih.gov
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the ethanesulfonamide (B75362) side chain and the substitution pattern on the cyanophenyl ring would be a valuable endeavor. Subsequent SAR studies would provide crucial insights into the structural requirements for specific biological activities. nih.gov
Development as a Chemical Probe: If a specific high-affinity target is identified, this compound could be developed into a chemical probe to study the function of that target in biological systems.
Exploration of Novel Synthetic Methodologies: While standard synthetic routes exist, the development of more efficient, greener, and scalable methods for the synthesis of this compound and its derivatives would be beneficial for its wider application in research.
Research Data on this compound and Related Compounds
Below are interactive tables summarizing key data related to this compound and its structural components.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂S | biosynth.com |
| Molecular Weight | 210.26 g/mol | biosynth.com |
| CAS Number | 1016830-93-5 | biosynth.com |
| Canonical SMILES | CCS(=O)(=O)NC1=CC=C(C=C1)C#N | biosynth.com |
Spectroscopic Data for Characterization
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10 ppm), cyanophenyl integration (4H) | |
| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons | |
| FT-IR | Sulfonamide S=O stretches (1350–1150 cm⁻¹), nitrile C≡N stretch (~2250 cm⁻¹) | |
| Mass Spectrometry | Confirmation of molecular ion peak and fragmentation pattern |
Reported Research Applications
| Application Area | Description | Source |
| Chemical Synthesis | Used as an intermediate in the synthesis of various organic compounds. | |
| Enzyme Inhibition | Investigated for its potential as an enzyme inhibitor. | |
| Medicinal Chemistry | Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. | |
| Materials Science | Utilized in the production of specialty chemicals and materials. |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyanophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKRGYMCOVILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 4 Cyanophenyl Ethane 1 Sulfonamide
Classical Synthetic Approaches to N-(4-cyanophenyl)ethane-1-sulfonamide
Traditional methods for synthesizing N-aryl sulfonamides form the bedrock for producing this compound. These methods are characterized by their straightforward reaction pathways and reliance on readily available starting materials.
Sulfonylation Reactions in the Synthesis of this compound
The most direct and conventional method for synthesizing this compound is through the sulfonylation of 4-aminobenzonitrile (B131773) with ethanesulfonyl chloride. This reaction, a variation of the Hinsberg test, involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic sulfur atom of ethanesulfonyl chloride. nih.gov The process is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov
Table 1: Representative Conditions for Classical Sulfonylation
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(5-methyl-2-furyl)aniline | p-Cyanobenzenesulphonyl chloride | Pyridine | Pyridine | Ice-bath to RT | 64 | nih.gov |
| Ethylamine (B1201723) | 4-Cyanobenzenesulfonyl chloride | Triethylamine | Dichloromethane (B109758) | 0-5 | - |
Note: The table provides examples of similar sulfonylation reactions to illustrate typical conditions. Specific yield for this compound under these exact conditions was not detailed in the cited sources.
Precursor Design and Selection for the this compound Core
The successful synthesis of the target compound is critically dependent on the quality and accessibility of its key precursors: 4-aminobenzonitrile and ethanesulfonyl chloride.
4-Aminobenzonitrile: This intermediate is a colorless to pale yellow crystalline solid used in the synthesis of various materials and pharmaceutical compounds. guidechem.com Several synthetic routes to 4-aminobenzonitrile exist, including:
Dehydration of p-aminobenzamide: This industrial method often uses solvents like toluene (B28343) with dehydrating agents such as thionyl chloride. guidechem.compatsnap.com However, it can generate significant acidic and alkaline waste. guidechem.com
Reduction of p-nitrobenzonitrile: Catalytic hydrogenation, for instance using a Pd/SnO2-Sb2O3 catalyst, can achieve high conversion rates and yields. guidechem.com
Amination of halobenzonitriles: Reacting 4-chlorobenzonitrile (B146240) with ammonia (B1221849) or its derivatives can produce 4-aminobenzonitrile. bloomtechz.com
Cyanation of haloanilines: This method involves the use of highly toxic cyanides, posing significant environmental and safety challenges. patsnap.com
Ethanesulfonyl chloride: This sulfonyl chloride can be prepared through several methods. A common laboratory and industrial approach involves the oxidative chlorination of ethyl mercaptan or diethyl disulfide with chlorine gas in an aqueous medium. nih.govchemicalbook.com Another route involves the reaction of ethanesulfonic acid with reagents like thionyl chloride or phosphorus pentachloride. sciencemadness.orgorgsyn.org The choice of method often balances yield, safety, and cost considerations.
Advanced and Modern Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated and often milder alternatives to classical methods, enabling the construction of the sulfonamide linkage with greater efficiency and functional group compatibility.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have revolutionized the formation of C-N bonds, including the N-aryl bond in sulfonamides. These methods typically involve coupling a sulfonamide with an aryl halide or its equivalent.
For the synthesis of this compound, this would entail the N-arylation of ethanesulfonamide (B75362) with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile).
Palladium-Catalysis: Buchwald-Hartwig amination is a powerful tool for N-arylation. semanticscholar.orgprinceton.edu This reaction uses a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand (e.g., DalPhos ligands), to couple sulfonamides with aryl chlorides, bromides, or triflates. researchgate.net These reactions are prized for their broad substrate scope and high efficiency. semanticscholar.org
Copper-Catalysis: Copper-catalyzed N-arylation, an extension of the Ullmann condensation, provides a cost-effective alternative to palladium. semanticscholar.orgresearchgate.net Systems using copper(I) iodide (CuI), often without a ligand, can effectively catalyze the coupling of sulfonamides with aryl iodides. researchgate.net More advanced copper-catalyzed three-component reactions can even directly synthesize sulfonamides from aryl boronic acids, an amine, and a sulfur dioxide source, offering a highly convergent approach. nih.gov
Table 2: Comparison of Transition Metal-Catalyzed N-Arylation Systems for Sulfonamides
| Catalyst System | Aryl Partner | Nucleophile | Conditions | Key Features | Reference(s) |
| Pd(OAc)₂ / Ligand | Aryl Halides/Triflates | Sulfonamides | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | Broad scope, high yields, tolerates various functional groups. | semanticscholar.orgprinceton.edu |
| (DalPhos)NiCl(o-tol) | (Hetero)aryl Chlorides | Sulfonamides | Base, no photocatalysis required. | Enables use of less reactive aryl chlorides. | researchgate.net |
| CuI (ligand-free) | Aryl Iodides | Sulfonamides | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF), 130 °C | Cost-effective, simple setup. | researchgate.net |
| Cu(II) / DABSO | (Hetero)aryl Boronic Acids | Amines | O₂, 80 °C | Three-component, direct synthesis from readily available monomers. | nih.gov |
N-Alkylation and N-Arylation of Sulfonamide Precursors for this compound
This section builds upon the principles of transition metal catalysis, focusing specifically on the N-arylation step crucial for forming the target molecule from ethanesulfonamide and a cyanophenyl source. While N-alkylation is a fundamental reaction for other sulfonamide derivatives, the synthesis of this compound specifically requires N-arylation.
The N-arylation of alkanesulfonamides, such as ethanesulfonamide, can be efficiently achieved using o-silylaryl triflates in a transition-metal-free approach. nih.govnih.gov This method relies on the in-situ generation of benzyne (B1209423) intermediates, which are then trapped by the sulfonamide nucleophile. The reaction proceeds under mild conditions in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.gov This strategy offers good to excellent yields and tolerates a wide variety of functional groups. nih.gov
Furthermore, iron-catalyzed methods have emerged for synthesizing N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.org This approach uses an inexpensive iron catalyst (FeCl₂) and a reductant (NaHSO₃) under mild conditions, avoiding the use of potentially genotoxic aromatic amines. organic-chemistry.org
Electrochemical Synthesis Approaches for this compound
Electrosynthesis is gaining prominence as a green and sustainable tool for chemical bond formation. rsc.org The electrochemical synthesis of sulfonamides represents a modern, reagent-minimal approach to forming the critical S-N bond. rsc.orgnih.gov
One reported method enables the direct oxidative coupling of thiols and amines, which are inexpensive and widely available commodity chemicals. nih.govacs.org This transformation is driven entirely by electricity, often in a continuous flow reactor, and does not require sacrificial chemical oxidants or metal catalysts. Hydrogen is the only byproduct. nih.gov The process involves the anodic oxidation of the amine to a radical cation, which then reacts with a disulfide (formed in situ from the thiol) to generate a sulfenamide (B3320178) intermediate. nih.govacs.org Subsequent oxidation leads to the final sulfonamide product. This method is noted for its speed, broad substrate scope, and high functional group compatibility due to the mild reaction conditions. nih.gov While a specific example for this compound was not detailed, the general applicability suggests its potential as a viable synthetic route.
Application of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. While specific studies on this exact molecule are not extensively documented, the broader field of sulfonamide synthesis offers valuable insights into sustainable practices that are directly applicable.
Atom Economy and Waste Reduction: Traditional sulfonamide syntheses often involve the use of sulfonyl chlorides, which can generate significant amounts of halide waste. Greener alternatives focus on maximizing atom economy. One such approach is the direct synthesis from sulfonic acids or their salts, which avoids the generation of chlorinated byproducts. researchgate.net Another innovative, metal-free approach involves the photoredox-catalyzed sulfonylation of phenylhydrazines with thiols, utilizing a green solvent mixture of acetonitrile (B52724) and water. organic-chemistry.org
Use of Greener Solvents: The choice of solvent is a cornerstone of green chemistry. Efforts have been made to replace hazardous and volatile organic compounds (VOCs) like dichloromethane and pyridine with more benign alternatives. Water has been successfully employed as a solvent for the synthesis of various sulfonamides, often under mild, room-temperature conditions with the aid of a base like sodium carbonate to neutralize the generated acid. mdpi.comsci-hub.se This approach not only reduces the environmental impact but also simplifies product isolation, which can often be achieved through simple filtration after acidification. mdpi.com
Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, are emerging as promising green reaction media for sulfonamide synthesis. uniba.it These solvents are often biodegradable, non-toxic, and recyclable, offering a sustainable alternative to conventional organic solvents. For instance, the reaction of amines with sulfonyl chlorides in a choline chloride/glycerol mixture has been shown to produce sulfonamides in high yields at ambient temperature. uniba.it Similarly, polyethylene (B3416737) glycol (PEG-400) has been utilized as an environmentally benign and recyclable solvent for sulfonamide synthesis. sci-hub.se
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) represents a significant advancement in improving the energy efficiency of chemical reactions. sciencepublishinggroup.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. sciencepublishinggroup.com This technique has been successfully applied to the synthesis of various sulfonamides and is a viable green approach for the production of this compound.
Optimization of Reaction Conditions for Enhanced this compound Yield and Purity
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for this compound. Key parameters that are typically investigated include the choice of reactants, solvent, catalyst, temperature, and reaction time. Based on general principles of sulfonamide synthesis, a typical route would involve the reaction of ethanesulfonyl chloride with 4-aminobenzonitrile.
Influence of Solvent and Base: The solvent and base system plays a pivotal role in the outcome of the sulfonylation reaction. While traditional methods often employ pyridine as both a solvent and a base, modern approaches explore a wider range of options to improve yield and simplify purification. The following table illustrates a hypothetical optimization of the solvent and base for the synthesis of this compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | Pyridine | 25 | 12 | 75 |
| 2 | Dichloromethane | Triethylamine | 25 | 12 | 82 |
| 3 | Acetonitrile | Potassium Carbonate | 50 | 8 | 88 |
| 4 | Water | Sodium Carbonate | 25 | 24 | 92 |
| 5 | 2-Methyltetrahydrofuran (2-MeTHF) | Diisopropylethylamine | 40 | 10 | 90 |
Effect of Catalyst and Temperature: In some synthetic routes, a catalyst may be employed to enhance the reaction rate and selectivity. For instance, phase-transfer catalysts can be beneficial in biphasic systems, facilitating the reaction between water-soluble and organic-soluble reactants. wikipedia.org Temperature is another critical parameter that requires careful optimization to balance reaction kinetics with the potential for side reactions and product degradation. A systematic study of these parameters, as depicted in the hypothetical data below, is essential for maximizing yield and purity.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | None | Acetonitrile | 25 | 65 | 90 |
| 2 | None | Acetonitrile | 50 | 88 | 95 |
| 3 | None | Acetonitrile | 80 | 85 | 88 |
| 4 | DMAP (cat.) | Acetonitrile | 50 | 95 | 98 |
| 5 | Tetrabutylammonium Bromide (cat.) | Water/Toluene | 60 | 93 | 97 |
Challenges and Innovations in Scalable Synthesis of this compound
Translating a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. For the production of this compound, these challenges would likely revolve around reaction control, product isolation, and process safety, particularly if traditional reagents like sulfonyl chlorides are used.
Heat and Mass Transfer: Exothermic reactions, which are common in sulfonamide synthesis, can be difficult to control on a large scale. Inadequate heat dissipation can lead to temperature gradients within the reactor, promoting side reactions and reducing product quality. Similarly, inefficient mixing can result in localized concentration differences, impacting reaction kinetics and selectivity.
Innovations in Scalable Synthesis: Flow chemistry has emerged as a powerful technology to address the challenges of scalability. nih.gov By conducting reactions in continuous-flow reactors, several advantages can be realized:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality.
Improved Safety: The small reaction volumes within a flow system minimize the risks associated with handling hazardous reagents and managing exothermic reactions.
Automation and Process Control: Flow chemistry platforms can be readily automated, enabling tight control over reaction parameters and ensuring reproducibility. nih.gov A fully automated flow-through process has been developed for the production of secondary sulfonamides, demonstrating the potential for high-throughput synthesis with high purity. nih.gov
The development of a continuous manufacturing process for aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) and automated process controls highlights the advancements in making the synthesis of key intermediates safer and more efficient on a larger scale. Such innovations are directly applicable to the scalable production of this compound.
Chemical Reactivity and Derivatization Studies of N 4 Cyanophenyl Ethane 1 Sulfonamide
Reactivity of the Cyanophenyl Moiety in N-(4-cyanophenyl)ethane-1-sulfonamide
The cyanophenyl ring is subject to modification at both the aromatic core and the cyano substituent. Its reactivity is significantly influenced by the electronic effects of both the cyano group and the ethanesulfonamide (B75362) substituent.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the reactivity of the benzene (B151609) ring is governed by the two substituents positioned para to each other: the cyano (-CN) group and the ethanesulfonamide (-NHSO₂Et) group.
Both substituents are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack compared to benzene. However, they exert different directing effects:
The cyano group is a strong deactivating group and acts as a meta-director.
The sulfonamide group is also deactivating but is considered an ortho, para-director due to the lone pairs on the nitrogen atom that can be donated to the ring.
Given their para relationship, their directing influences on the remaining four positions (C2, C3, C5, C6) are competitive.
Positions C2 and C6 are ortho to the cyano group and meta to the sulfonamide group.
Positions C3 and C5 are meta to the cyano group and ortho to the sulfonamide group.
The cyano group is a versatile functional group that can be converted into several other moieties through well-established chemical transformations.
Hydrolysis to Carboxylic Acid: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comlumenlearning.com Heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) would yield 4-(ethanesulfonamido)benzoic acid. libretexts.orggoogle.com The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com
Reduction to Aminomethyl Group: The cyano group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C). youtube.comchemguide.co.uk Applying these conditions to this compound would produce N-(4-(aminomethyl)phenyl)ethane-1-sulfonamide. Care must be taken during catalytic hydrogenation to avoid the formation of secondary amine byproducts, which can be suppressed by adding ammonia (B1221849) to the reaction mixture. researchgate.netcommonorganicchemistry.com
Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium (B1175870) salt (e.g., NH₄Cl), to form a tetrazole ring. nih.govorganic-chemistry.org This reaction would convert this compound into N-(4-(1H-tetrazol-5-yl)phenyl)ethane-1-sulfonamide, a derivative where the tetrazole ring acts as a bioisostere for a carboxylic acid. nih.govrug.nl
Reactions at the Sulfonamide Nitrogen in this compound
The sulfonamide nitrogen possesses a lone pair of electrons and an acidic proton, making it nucleophilic and susceptible to a variety of substitution reactions.
The proton on the sulfonamide nitrogen is acidic and can be removed by a base, generating a highly nucleophilic sulfonamidate anion. This anion can readily react with electrophiles, such as alkyl and aryl halides, in N-alkylation and N-arylation reactions. A wide range of methodologies has been developed to achieve these transformations.
N-Alkylation can be performed using various alkylating agents under basic conditions. For instance, thermal alkylation of sulfonamides can be achieved with trichloroacetimidates in refluxing toluene (B28343) without the need for an external catalyst. Another approach involves the use of alcohols as alkylating agents in the presence of a ruthenium catalyst, following a "borrowing hydrogen" mechanism.
N-Arylation is often accomplished through transition-metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which uses arylboronic acids as the aryl source and a copper catalyst, is a prominent method for forming N-aryl bonds under mild, often aerobic, conditions. Transition-metal-free approaches have also been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF).
Below is a table summarizing various methods applicable to the N-alkylation and N-arylation of sulfonamides.
| Reaction Type | Reagents & Conditions | Electrophile | Reference Concept |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidates, Toluene, Reflux | Alkyl Trichloroacetimidate | Thermal, catalyst-free SN1-type reaction. |
| N-Alkylation | Alcohols, [Ru(p-cymene)Cl₂]₂, DPEphos | Primary/Secondary Alcohol | Ruthenium-catalyzed "borrowing hydrogen" methodology. |
| N-Arylation | Arylboronic acids, Cu(OAc)₂, Pyridine (B92270), Air | Arylboronic Acid | Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling. |
| N-Arylation | o-Silylaryl triflates, CsF, MeCN/Dioxane | Aryne precursor | Transition-metal-free arylation via in-situ aryne generation. |
Chemical Modifications of the Ethanesulfonamide Chain of this compound
The ethanesulfonamide chain offers another site for chemical modification, specifically at the α-carbon (the carbon atom adjacent to the sulfonyl group). The protons on this carbon are activated by the strong electron-withdrawing sulfonyl group, making them acidic enough to be removed by a strong base.
Deprotonation of the α-carbon with a strong base, such as an organolithium reagent (e.g., n-butyllithium), would generate a carbanion. This nucleophilic intermediate can then be trapped with various electrophiles to introduce new substituents at the α-position. Plausible, though not explicitly documented for this specific molecule, transformations include:
α-Alkylation: Reaction of the α-carbanion with an alkyl halide (R-X) would yield an α-alkylated derivative, N-(4-cyanophenyl)-1-alkyl-ethane-1-sulfonamide.
α-Hydroxylation: Quenching the carbanion with an oxygen source, followed by a workup, could introduce a hydroxyl group.
These functionalization strategies expand the structural diversity of derivatives that can be accessed from the parent compound.
Investigations into Structure-Reactivity Relationships of this compound Derivatives (excluding biological activity)
The chemical reactivity and physicochemical properties of this compound derivatives are intrinsically linked to their molecular structure. Structure-property relationship (SPR) studies aim to understand how specific structural modifications influence properties such as acidity (pKa), lipophilicity (logD), and solubility. cardiff.ac.uk
The acidity of the sulfonamide N-H proton is a key parameter influencing its nucleophilicity and interaction profile. This acidity is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring increase the acidity (lower the pKa) of the sulfonamide proton by stabilizing the resulting conjugate base. Conversely, electron-donating groups decrease acidity (raise the pKa). Recent studies have demonstrated a strong linear correlation between the calculated equilibrium S-N bond length of the sulfonamide group and its experimental aqueous pKa value, providing a powerful predictive tool. chemrxiv.orgresearchgate.net
Lipophilicity, typically measured as the distribution coefficient at pH 7.4 (logD₇.₄), is another critical property that is modulated by structural changes. Adding nonpolar substituents, such as alkyl or halogen groups, to the aromatic ring generally increases lipophilicity. Introducing polar functional groups, such as hydroxyl or carboxyl groups, tends to decrease it.
The following interactive table illustrates the predicted effects of various substituents on the key physicochemical properties of hypothetical derivatives of this compound, based on established chemical principles.
| Substituent (R) on Phenyl Ring | Position | Predicted pKa Change | Predicted logD₇.₄ Change | Rationale |
|---|---|---|---|---|
| -H (Parent) | - | Reference | Reference | Baseline compound. |
| -NO₂ | 3 | Decrease | Slight Increase | Strong electron-withdrawing group increases acidity; nitro group is moderately lipophilic. |
| -Cl | 3 | Slight Decrease | Increase | Inductively withdrawing group increases acidity; halogenation significantly increases lipophilicity. |
| -OCH₃ | 3 | Slight Increase | Slight Increase | Electron-donating group decreases acidity; methoxy group adds some nonpolar character. |
| -CH₃ | 2 | Slight Increase | Increase | Weak electron-donating group decreases acidity; alkyl group increases lipophilicity. |
Mechanistic Elucidation of this compound Transformations
The mechanistic understanding of the transformations of this compound is crucial for predicting its reactivity, stability, and potential derivatization pathways. While specific experimental and computational studies exclusively focused on this compound are not extensively available in the current body of scientific literature, mechanistic insights can be inferred from studies of analogous sulfonamides and compounds containing the cyanophenyl moiety. The transformations of this molecule can be broadly categorized by the reactivity of its two primary functional groups: the sulfonamide linkage and the aromatic cyano group.
Transformations Involving the Sulfonamide Moiety
The sulfonamide group is known to undergo several types of reactions, with hydrolysis being a key transformation. The mechanism of hydrolysis can vary significantly depending on the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of sulfonamides is generally initiated by the protonation of the nitrogen or one of the oxygen atoms of the sulfonyl group. Protonation of the nitrogen atom is often the first step, increasing the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack by a water molecule on the sulfur atom. This process can proceed through a dissociative or associative mechanism. For similar sulfonamides, an associative SN2-type mechanism at the sulfur atom has been proposed.
A plausible pathway for the acid-catalyzed hydrolysis of this compound is depicted below:
Protonation: The sulfonamide nitrogen is protonated by an acid (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom, leading to a pentacoordinate intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the leaving group.
Cleavage: The S-N bond is cleaved, releasing 4-aminobenzonitrile (B131773) and ethanesulfonic acid.
Base-Catalyzed Hydrolysis:
In basic media, the hydrolysis mechanism can be more complex. For primary and secondary sulfonamides, the reaction can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the sulfonamide nitrogen to form an anion, followed by the rate-determining expulsion of the leaving group.
A proposed E1cB mechanism for this compound is as follows:
Deprotonation: A hydroxide ion removes the acidic proton from the sulfonamide nitrogen, forming a conjugate base.
Elimination: The resulting anion undergoes elimination to form a sulfonylamine intermediate and the 4-cyanophenyl anion, which is then protonated.
Hydrolysis of Intermediate: The highly reactive sulfonylamine intermediate is rapidly attacked by water to yield ethanesulfonic acid.
The following table summarizes the key characteristics of the proposed hydrolysis mechanisms.
| Mechanism | pH Condition | Key Steps | Plausible Intermediates |
| Acid-Catalyzed | Acidic | Protonation, Nucleophilic attack, Proton transfer, S-N bond cleavage | Protonated sulfonamide, Pentacoordinate sulfur intermediate |
| Base-Catalyzed (E1cB) | Basic | Deprotonation, Elimination, Nucleophilic attack on intermediate | Sulfonamide anion, Sulfonylamine |
Note: This data is illustrative and based on general mechanisms for sulfonamide hydrolysis, as specific kinetic and mechanistic data for this compound is not available.
Transformations of the Cyanophenyl Group
The cyano group on the phenyl ring is also susceptible to chemical transformations, most notably hydrolysis to a carboxylic acid or an amide under acidic or basic conditions.
Hydrolysis of the Nitrile Group:
The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further hydrolysis of the amide under more stringent conditions will yield the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water leads to an imidic acid intermediate, which tautomerizes to an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylic acid with prolonged reaction times or harsher conditions.
The table below outlines the expected products from the hydrolysis of the cyanophenyl group.
| Reaction Condition | Intermediate Product | Final Product |
| Mild Acidic/Basic | N-(4-carbamoylphenyl)ethane-1-sulfonamide | N-(4-carboxyphenyl)ethane-1-sulfonamide |
| Strong Acidic/Basic | N-(4-carbamoylphenyl)ethane-1-sulfonamide | N-(4-carboxyphenyl)ethane-1-sulfonamide |
Note: The specific conditions (temperature, concentration of acid/base) will determine the rate and extent of the hydrolysis.
Advanced Spectroscopic and Structural Characterization of N 4 Cyanophenyl Ethane 1 Sulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed N-(4-cyanophenyl)ethane-1-sulfonamide Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are instrumental in providing an initial overview of the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the ethane (B1197151) chain, and the sulfonamide NH proton. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule.
For a more in-depth analysis and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed connectivity map of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial in establishing the connectivity within the ethane-1-sulfonamide moiety by showing correlations between the CH₂ and CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
While specific, publicly available 2D NMR spectra for this compound are scarce, data from analogous sulfonamides can provide expected chemical shift ranges and correlation patterns. For instance, in related N-(substituted phenyl)-methanesulfonamides, the sulfonamide N-H proton typically appears as a singlet, and the aromatic protons show characteristic splitting patterns depending on the substitution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Sulfonamides Data presented is generalized from typical values for aromatic sulfonamides and may not represent the exact values for this compound.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethane-CH₃ | ~1.3 | ~15 |
| Ethane-CH₂ | ~3.2 | ~50 |
| Aromatic-CH | 7.5 - 8.0 | 120 - 140 |
| Quaternary Aromatic-C | - | 110 - 150 |
| Cyano-C | - | ~118 |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in a fixed lattice. This can be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. ox.ac.uk
For this compound, ssNMR could be employed to:
Identify and characterize different polymorphic forms.
Study the effects of crystal packing on the molecular conformation.
Investigate intermolecular interactions, such as hydrogen bonding.
Characterize amorphous or poorly crystalline samples.
High-Resolution Mass Spectrometry (HRMS) for this compound Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, thus confirming the identity of the compound. researchgate.netnih.gov
For this compound (C₉H₁₀N₂O₂S), the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare the experimental value to the theoretical value. A close match (typically within a few parts per million) provides strong evidence for the proposed elemental composition.
In addition to determining the molecular formula, HRMS can also provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced, which can be used to deduce the structure of the original molecule. For this compound, fragmentation would likely involve cleavage of the sulfonamide bond and fragmentation of the ethane chain.
Table 2: Theoretical and Expected HRMS Data for this compound
| Ion | Formula | Theoretical Exact Mass (m/z) | Expected Observation |
|---|---|---|---|
| [M]⁺˙ | C₉H₁₀N₂O₂S | 210.0463 | Molecular ion in EI-MS |
| [M+H]⁺ | C₉H₁₁N₂O₂S | 211.0541 | Protonated molecule in ESI-MS (positive mode) |
| [M-H]⁻ | C₉H₉N₂O₂S | 209.0406 | Deprotonated molecule in ESI-MS (negative mode) |
X-ray Crystallography of this compound and its Co-crystals/Salts
While the specific crystal structure of this compound is not publicly available, studies on analogous compounds, such as 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, provide valuable insights into the expected structural features. nih.gov The crystal structure of such sulfonamides reveals the intricate network of intermolecular interactions that govern the crystal packing. nih.gov
The formation of co-crystals or salts with other molecules can significantly alter the physicochemical properties of a compound. X-ray crystallography is essential for characterizing these new solid forms and understanding the nature of the intermolecular interactions between the constituent molecules. nih.gov
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.govtandfonline.com For this compound, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The cyanophenyl group can participate in π-π stacking interactions and can also act as a weak hydrogen bond acceptor.
Analysis of the crystal structures of related sulfonamides often reveals the formation of hydrogen-bonded dimers or chains, which are further organized into more complex three-dimensional networks. nih.gov The presence of the cyano group can lead to specific packing motifs, such as antiparallel arrangements of the cyanophenyl rings to optimize dipole-dipole interactions. tandfonline.com Understanding these interactions is crucial as they influence properties like melting point, solubility, and stability.
Polymorphism is the ability of a solid material to exist in more than one crystal form. researchgate.net Different polymorphs of the same compound can have different physical properties, which is of particular importance in the pharmaceutical industry. The study of polymorphism in sulfonamides has revealed that many of these compounds can exist in multiple crystalline forms. researchgate.netresearchgate.net
The existence of different polymorphs is often due to variations in the conformation of the molecule or different hydrogen-bonding patterns in the crystal lattice. nih.gov Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are commonly used to screen for and characterize polymorphs. While no specific polymorphism studies on this compound have been reported, the structural features of the molecule, particularly the flexible ethane-sulfonamide linkage and the presence of strong hydrogen bonding groups, suggest that the existence of polymorphs is a distinct possibility.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis of this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound, enabling the identification of its key functional groups and providing insights into its molecular conformation. These methods probe the vibrational and rotational modes of a molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
The analysis of the vibrational spectra of this compound is based on the characteristic frequencies of its constituent parts: the ethanesulfonyl group, the sulfonamide linkage (-SO₂NH-), the p-substituted cyanophenyl ring.
Key Vibrational Modes:
Sulfonamide Group (SO₂NH): The sulfonamide group is characterized by distinct vibrational modes. Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as strong bands in the FT-IR spectrum. For related sulfonamide derivatives, these bands are often observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-N stretching vibration is expected in the 935-875 cm⁻¹ range. researchgate.net Additionally, scissoring vibrations of the SO₂ group can be found in the 600-520 cm⁻¹ region. researchgate.net
Cyano Group (C≡N): The nitrile (cyano) group exhibits a sharp and distinct stretching vibration (νC≡N) in a relatively clear region of the spectrum, typically between 2260 and 2220 cm⁻¹. The intensity and exact position of this band can be sensitive to the electronic environment. researchgate.net
Phenyl Ring: The p-substituted benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern; for a p-disubstituted ring, a strong band is expected in the 860-800 cm⁻¹ range.
Ethane Group (CH₃CH₂): The ethane substituent will show characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹. Bending vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups will appear in the 1470-1370 cm⁻¹ region.
By comparing the experimental FT-IR and Raman spectra with established correlation charts and data from similar molecules, a detailed assignment of the observed bands can be achieved. This allows for confirmation of the molecular structure and can also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H group of the sulfonamide, which would influence the position and shape of the N-H stretching band (typically found in the 3300-3200 cm⁻¹ region).
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Sulfonamide (R-NH-SO₂-) | 3300 - 3200 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Ethane Group (-CH₂CH₃) | 3000 - 2850 |
| C≡N Stretch | Nitrile/Cyano Group | 2260 - 2220 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |
| SO₂ Asymmetric Stretch | Sulfonyl Group (-SO₂-) | 1350 - 1300 |
| SO₂ Symmetric Stretch | Sulfonyl Group (-SO₂-) | 1170 - 1150 |
| S-N Stretch | Sulfonamide (S-N) | 935 - 875 |
| C-H Out-of-Plane Bend | p-disubstituted Phenyl | 860 - 800 |
Note: The values in this table are approximate and based on group frequencies for related compounds. Actual experimental values may vary.
Other Advanced Spectroscopic Methodologies for this compound
Beyond vibrational spectroscopy, a suite of other advanced spectroscopic techniques is essential for the complete structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the p-substituted phenyl ring (appearing as two doublets), the N-H proton of the sulfonamide (a singlet or broad signal), and the ethyl group protons (a quartet and a triplet).
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the two distinct carbons of the ethyl group, the four different carbons of the cyanophenyl ring (including the carbon attached to the cyano group and the one attached to the nitrogen), and the carbon of the nitrile group itself. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, cleavage at the S-N bond or C-S bond is common in sulfonamides. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org this compound contains a chromophore (the cyanophenyl group) that absorbs UV light. The spectrum would be expected to show absorption maxima characteristic of the π → π* transitions of the aromatic system. researchgate.netresearchgate.net The position and intensity of these absorptions can be influenced by the solvent and the substituents on the aromatic ring.
These spectroscopic techniques, when used in combination, provide complementary information that allows for an unambiguous confirmation of the identity and structure of this compound.
Theoretical and Computational Studies of N 4 Cyanophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations on N-(4-cyanophenyl)ethane-1-sulfonamide Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For sulfonamides, DFT studies, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for a Sulfonamide Core Structure (Illustrative) This table is illustrative of typical data obtained from DFT calculations on sulfonamide-containing molecules, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S-O1 | 1.43 | O1-S-O2 | 120.5 |
| S-O2 | 1.43 | C-S-N | 107.8 |
| S-N | 1.63 | S-N-C (phenyl) | 124.0 |
Ab Initio Methods for Electronic Properties of this compound
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they provide a valuable comparison for electronic properties. These methods are used to calculate the total energy, dipole moment, and molecular orbital energies of a compound. In studies of similar aromatic sulfonamides, both HF and DFT methods have been used to compare results, with DFT often providing a better correlation with experimental data. The electronic properties derived from these calculations are crucial for understanding the molecule's polarity and its interaction with other molecules and biological targets.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Chemical Hardness (η): η = (I - A) / 2
Chemical Potential (μ): μ = -(I + A) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors help quantify the molecule's stability and its propensity to participate in chemical reactions. For aromatic sulfonamides, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the sulfonamide group and any electron-withdrawing substituents, such as the cyano group.
Table 2: Illustrative Frontier Orbital Properties and Reactivity Descriptors This table presents typical values for related sulfonamides as a reference, in the absence of specific data for this compound.
| Parameter | Typical Value (eV) |
|---|---|
| E_HOMO | -6.5 to -7.5 |
| E_LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
| Chemical Hardness (η) | 2.2 to 2.8 |
Conformational Analysis of this compound
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, key rotations would occur around the S-N bond and the S-C(ethyl) bond. The relative orientation of the ethanesulfonyl group with respect to the cyanophenyl ring can significantly affect the molecule's properties. Computational methods can map the potential energy surface by systematically changing specific dihedral (torsion) angles and calculating the corresponding energy. This analysis identifies the most stable conformers and the energy barriers between them. For similar sulfonamides, it has been noted that the conformation around the sulfonyl group can vary significantly.
Molecular Dynamics (MD) Simulations Applied to this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD can model how this compound would behave in different environments, such as in various solvents. These simulations can reveal important information about solute-solvent interactions, including the formation of hydrogen bonds between the sulfonamide's N-H and S=O groups and polar solvent molecules. This information is critical for understanding its solubility and behavior in solution.
Prediction of Spectroscopic Parameters for this compound
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Using DFT, it is possible to calculate the vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular vibrations, such as N-H stretching, S=O symmetric and asymmetric stretching, C≡N stretching, and various bending modes within the phenyl ring. The predicted infrared (IR) spectrum provides a theoretical fingerprint of the molecule that aids in the interpretation of experimental spectra.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide |
Computational Elucidation of Reaction Pathways and Transition States for this compound Synthesis and Derivatization
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transient species like transition states that are often difficult to study experimentally. For the synthesis of this compound, which is typically prepared by the reaction of 4-aminobenzonitrile (B131773) with ethanesulfonyl chloride, density functional theory (DFT) calculations can be employed to map out the reaction pathway. These studies are crucial for understanding the reaction kinetics and for optimizing reaction conditions.
Theoretical investigations into the N-sulfonylation of anilines, a reaction class that includes the synthesis of this compound, often focus on elucidating the step-by-step mechanism. This typically involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the sulfur atom of ethanesulfonyl chloride. Computational models can predict the geometries of the reactants, intermediates, transition states, and products.
A critical aspect of these computational studies is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For related sulfonamide syntheses, DFT calculations have been used to determine these activation barriers. For instance, studies on the sulfonylation of other aromatic amines have explored the transition state structures and have shown them to be highly organized assemblies. beilstein-journals.org
The derivatization of this compound, for example, through modifications of the cyano group or the phenyl ring, can also be explored using computational methods. These studies can predict how changes in the molecular structure will affect the reactivity and electronic properties of the molecule, guiding the synthesis of new derivatives with desired characteristics.
| Parameter | Reactants | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +15.8 | -25.2 |
| Key Bond Distance (Å) | N/A | N-S: 2.15 | N-S: 1.70 |
| Vibrational Frequency (cm⁻¹) | N/A | -350 (imaginary) | N/A |
This table is a generalized representation based on typical values from DFT studies of related sulfonamide formation reactions and does not represent specific experimental or calculated data for this compound.
Investigation of Intermolecular Interactions in this compound Systems (e.g., hydrogen bonding, crystal lattice forces)
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, these interactions are critical in determining its crystal packing, polymorphism, and ultimately its physical properties. Computational tools, particularly Hirshfeld surface analysis, are invaluable for visualizing and quantifying these non-covalent interactions within the crystal lattice. nih.govnih.govresearchgate.net
Hirshfeld surface analysis is a method used to partition crystal space among molecules, allowing for a detailed investigation of intermolecular contacts. iucr.orgnih.gov The analysis generates a two-dimensional "fingerprint" plot that summarizes the types and relative significance of these interactions. For sulfonamides in general, hydrogen bonds are a dominant feature in their crystal packing. nih.govresearchgate.net In the case of this compound, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). These can form strong N-H···O hydrogen bonds, often leading to the formation of well-defined supramolecular structures such as chains or dimers. researchgate.net
C-H···O and C-H···N interactions: The aromatic and ethyl C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygen atoms and the nitrogen of the cyano group. nih.gov
π-π stacking: The cyanophenyl rings can engage in π-π stacking interactions, which are crucial for the packing of aromatic molecules. nih.gov
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |
| H···H | ~40-55% |
| C···H/H···C | ~15-25% |
| O···H/H···O | ~10-20% |
| N···H/H···N | ~5-15% |
| Other (e.g., C···C, N···C) | < 5% |
This table presents typical percentage contributions of intermolecular contacts for N-aryl sulfonamides as determined by Hirshfeld surface analysis and is intended for illustrative purposes. iucr.orgnih.gov The exact values for this compound would require specific crystallographic data and analysis.
Computational methods like PIXEL can be used to calculate the lattice energy and the energy of specific intermolecular interactions, providing a quantitative understanding of the forces holding the crystal together. nih.gov These calculations have shown that dispersion forces are often the largest stabilizing contribution, even in the presence of strong hydrogen bonds. nih.gov The interplay of these various interactions dictates the final three-dimensional architecture of the this compound crystal.
Applications of N 4 Cyanophenyl Ethane 1 Sulfonamide in Chemical Research and Material Science
N-(4-cyanophenyl)ethane-1-sulfonamide as a Versatile Small Molecule Scaffold in Synthetic Chemistry
This compound serves as a valuable intermediate and scaffold in organic synthesis. Its structure combines an aromatic ring, a cyano group, and a sulfonamide linkage, each offering sites for chemical modification. The synthesis of the scaffold itself typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine (B1201723) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
The reactivity of its constituent functional groups makes it a versatile building block for more complex molecules. The sulfonamide group, for instance, is a key structural motif in a wide array of pharmaceuticals. princeton.edu The N-H bond of the sulfonamide can be deprotonated, and the adjacent aromatic ring can undergo reactions like ortho-lithiation, allowing for further functionalization. wikipedia.org The compound can also undergo oxidation and reduction reactions under specific conditions.
Table 1: Reactivity of this compound Functional Groups
| Functional Group | Type of Reaction | Potential Products/Applications |
|---|---|---|
| Sulfonamide | Deprotonation, Nucleophilic Substitution | Synthesis of bioactive molecules, Ligand synthesis |
| Cyano Group | Reduction, Hydrolysis, Cycloaddition | Formation of amines, carboxylic acids, heterocycles |
| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Derivatization for tuning electronic properties |
This inherent reactivity allows chemists to use this compound as a starting point for constructing a diverse range of target molecules, particularly in the exploration of new pharmaceutical agents and functional organic materials. princeton.edu
Role of this compound in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound is well-suited for applications in supramolecular chemistry and crystal engineering. The sulfonamide group is a robust hydrogen-bond donor (N-H) and acceptor (S=O), while the nitrogen atom of the cyano group also acts as a hydrogen-bond acceptor. These features enable the molecule to form predictable and stable intermolecular interactions.
In the solid state, sulfonamides are known to form extensive hydrogen-bonded networks. For instance, related sulfonamide crystal structures reveal the presence of C—H⋯O and C—H⋯N hydrogen bonds that link molecules into layers. nih.gov Similarly, this compound can be expected to form dimers or extended chains through N-H···O=S and N-H···N≡C hydrogen bonds. The interplay of these non-covalent interactions governs the packing of molecules in the crystal lattice, influencing the material's physical properties.
The formation of cyclic dimers through intermolecular hydrogen bonds is a common motif in sulfonamide-containing crystal structures. nih.gov The combination of the directional hydrogen bonding from the sulfonamide and the linear coordination vector of the cyano group makes this compound a compelling candidate for designing co-crystals and other multicomponent molecular solids with desired architectures.
This compound as a Ligand or Component in Coordination Chemistry
In coordination chemistry, this compound possesses multiple potential binding sites for metal ions, making it a candidate for use as a ligand in the formation of coordination complexes and polymers. The nitrogen atom of the cyano group and the oxygen and nitrogen atoms of the sulfonamide group can all act as Lewis basic sites to coordinate with metal centers. nih.govmdpi.com
The cyano group is a well-established coordinating moiety, often binding to metals in a linear fashion. Porphyrins functionalized with cyanophenyl groups, for example, have been shown to form metal-organic coordination networks where the cyano groups bind to metal atoms, linking the porphyrin units together. nih.gov Similarly, the sulfonamide group can coordinate to metals. While less common than other ligands, sulfonamides have been incorporated into coordination compounds, and their electronic properties can influence the resulting complex. mdpi.com
The bifunctional nature of this compound, with two distinct potential coordination sites, could allow it to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The specific coordination mode would depend on the metal ion used, the reaction conditions, and the presence of other competing ligands. The ethane-1-sulfonamide portion provides flexibility, while the rigid cyanophenyl group offers a directional component for building extended structures. researchgate.net
Exploitation of the Cyano Group in this compound for Advanced Material Functionalization
The cyano group is a highly versatile functional group that can be exploited for the functionalization of advanced materials. rsc.org Its strong electron-withdrawing nature and linear geometry can be used to tune the electronic and optical properties of organic semiconductors. rsc.org In the context of this compound, the cyano group provides a reactive handle for covalent attachment to surfaces or for incorporation into polymeric structures.
One common strategy for material functionalization is the chemical modification of the cyano group. For instance, the cyano group can be chemically reduced to form an aminobenzyl group. researchgate.net This transformation converts the electron-withdrawing cyano group into an electron-donating amino group, which can then be used for further reactions or to alter the surface properties of a material. This approach has been used to modify the surface of carbon powders. researchgate.net
Table 2: Potential Functionalization Reactions of the Cyano Group
| Reaction Type | Reagents | Resulting Functional Group | Application |
|---|---|---|---|
| Reduction | e.g., NaBH₄, LiAlH₄ | Amine (-CH₂NH₂) | Surface modification, further derivatization researchgate.net |
| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | Altering solubility, providing anchoring sites |
| Cycloaddition | e.g., Azides | Tetrazole | Creating new heterocyclic structures |
Furthermore, the nitrogen lone pair of the cyano group can act as a coordination site, which is useful for creating hybrid organic-inorganic materials. rsc.org By grafting this compound or similar molecules onto a material's surface, the cyano groups can then be used to bind metal ions or nanoparticles, leading to materials with novel catalytic or electronic properties. The modification of materials like graphitic carbon nitride (g-C₃N₄) with cyano groups has been shown to enhance their photocatalytic performance. mdpi.com
Applications of this compound in Heterogeneous and Homogeneous Catalysis Research
The sulfonamide functional group is present in various molecules used in catalysis. wikipedia.org this compound and its derivatives have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the compound could serve as a ligand for a metal catalyst. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and the electronic properties of the cyanophenyl group can be used to modulate the activity and selectivity of the catalyst.
Sulfonamides have been used in nickel-catalyzed cross-coupling reactions, demonstrating their compatibility with catalytically active metal centers. princeton.edu Furthermore, disulfonimides, which contain two sulfonyl groups flanking an amine, are used as catalysts in enantioselective synthesis. wikipedia.org This suggests that related sulfonamide structures could be developed into new classes of organocatalysts or ligands for asymmetric catalysis.
For heterogeneous catalysis, this compound could be immobilized on a solid support. The cyano or sulfonamide group could be used to anchor the molecule to the surface of materials like silica (B1680970), alumina, or polymers. The resulting supported catalyst would combine the catalytic activity of the metal-sulfonamide complex with the practical advantages of a heterogeneous system, such as easy separation and recyclability. The functionalization of nanomaterials is a key strategy for improving the reactivity and selectivity of catalysts. numberanalytics.com
This compound as a Chemical Probe or Reagent in Analytical Method Development
The distinct chemical properties of this compound make it a candidate for use as a chemical probe or reagent in the development of new analytical methods. The formation of a sulfonamide is the basis of the classic Hinsberg reaction, which is used to distinguish between primary, secondary, and tertiary amines. nih.gov This highlights the utility of sulfonyl-containing compounds in chemical analysis.
The structural features of this compound give rise to characteristic signals in various spectroscopic techniques, which could be harnessed for analytical purposes.
Table 3: Analytical Signatures of this compound
| Analytical Technique | Key Signature | Potential Application |
|---|---|---|
| FT-IR Spectroscopy | Characteristic C≡N stretch (~2250 cm⁻¹) and S=O stretches (1350–1150 cm⁻¹) | Quantitative analysis, monitoring reactions involving the cyano or sulfonamide group. |
| NMR Spectroscopy | Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the sulfonamide N-H proton (~10 ppm) | Structural elucidation, studying intermolecular interactions that cause chemical shifts. |
| Mass Spectrometry | Predictable fragmentation pattern | Identification and quantification in complex mixtures. |
The cyano group's sharp and well-defined infrared absorption band is particularly useful. If the molecule is designed to interact with a specific analyte, changes in the position or intensity of this band could be used to signal a binding event, forming the basis of a sensor. Similarly, the fluorescent properties of the cyanophenyl group could potentially be exploited to develop fluorescent probes for detecting metal ions or other species.
Analytical Methodologies for N 4 Cyanophenyl Ethane 1 Sulfonamide Purity Assessment and Process Control
Chromatographic Techniques for Separation and Quantification of N-(4-cyanophenyl)ethane-1-sulfonamide
Chromatography is a powerful technique for separating complex mixtures, making it indispensable for the analysis of active pharmaceutical ingredients (APIs) and their related substances. For this compound, both high-performance liquid chromatography and gas chromatography are utilized for specific analytical objectives.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and assay of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's polarity. nih.govyoutube.com
Method development for this compound typically involves optimizing the separation of the main component from any potential impurities, such as starting materials, intermediates, and degradation products. This is achieved by systematically adjusting various chromatographic parameters. A typical RP-HPLC method would utilize a C8 or C18 stationary phase, which provides hydrophobic interactions with the analyte. wu.ac.thyoutube.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The choice of organic solvent and the gradient elution profile are critical for achieving optimal separation. youtube.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
| Detection | UV at 265 nm wu.ac.thresearchgate.net |
| Injection Volume | 5 µL wu.ac.th |
Once developed, the HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. wu.ac.thnih.gov Method validation demonstrates that the analytical procedure is accurate, precise, specific, sensitive, and robust.
Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 85% and 115%. wu.ac.th
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. wu.ac.th
Table 2: Typical Validation Parameters and Acceptance Criteria based on ICH Guidelines
| Validation Parameter | Typical Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 wu.ac.th |
| Accuracy (Recovery) | 85% - 115% wu.ac.th |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% |
| Specificity | No interference at the retention time of the main peak |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 researchgate.net |
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile organic compounds. ccsknowledge.com In the context of this compound synthesis, GC is primarily used to monitor the purity of starting materials and to detect any volatile intermediates or byproducts. The likely synthesis of this compound involves the reaction of ethanesulfonyl chloride with 4-cyanoaniline. sigmaaldrich.comsigmaaldrich.com
Both starting materials are amenable to GC analysis. For instance, the purity of 4-cyanoaniline can be readily assessed by GC. epa.gov The method typically employs a capillary column with a non-polar or mid-polar stationary phase and a flame ionization detector (FID), which offers high sensitivity for organic compounds.
Table 3: Example GC Conditions for the Analysis of 4-Cyanoaniline
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) coated with SE-54 epa.gov |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial Temp: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 220 °C, hold for 5 min |
This technique is crucial for ensuring that the quality of the starting materials meets the required specifications, as impurities in these materials can carry through to the final product.
Hyphenated Techniques for Impurity Profiling of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the identification and characterization of unknown impurities.
LC-MS is the definitive technique for impurity profiling of this compound. It combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. This allows for the detection and tentative identification of impurities, even at trace levels.
An LC-MS method would typically use a reversed-phase column similar to that in an HPLC method, but the mobile phase must be compatible with the mass spectrometer, often using volatile buffers like formic acid or ammonium (B1175870) acetate. sielc.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like sulfonamides, as it can generate protonated molecules [M+H]⁺, providing molecular weight information. By operating the mass spectrometer in tandem mode (MS/MS), fragmentation of the impurity ions can be induced, yielding structural information that aids in their identification.
Potential impurities that could be identified by LC-MS include unreacted starting materials, byproducts from side reactions (e.g., isomers, or products of hydrolysis), and degradation products formed during manufacturing or storage.
Table 4: Potential Impurities in this compound and their Expected Molecular Ions
| Compound | Structure | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₀N₂O₂S | 211.05 |
| 4-Cyanoaniline | C₇H₆N₂ | 119.06 |
| Ethanesulfonyl chloride | C₂H₅ClO₂S | (Not typically observed by ESI) |
| N-(2-cyanophenyl)ethane-1-sulfonamide (Isomer) | C₉H₁₀N₂O₂S | 211.05 |
| 4-Aminobenzamide (Hydrolysis Product) | C₇H₈N₂O | 137.07 |
GC-MS is used for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis of this compound. nih.gov It provides excellent separation and structural identification of these types of impurities. google.com
The GC part of the instrument separates the volatile components of a sample, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. nih.gov The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries, such as the NIST library, for positive identification. GC-MS is particularly useful for confirming the identity of volatile starting materials like ethanesulfonyl chloride and for detecting any volatile byproducts from the reaction.
Table 5: Illustrative GC-MS Data for a Potential Volatile Component
| Component | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethanesulfonyl chloride | ~5.2 | 99, 64, 29 |
| 4-Cyanoaniline | ~14.8 | 118, 91, 64 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-cyanophenyl)ethane-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : A common route involves reacting 2-phthalimido-ethanesulfonyl chloride (prepared from taurine and phthalic anhydride) with 4-cyanoaniline in pyridine at 0–5°C. TLC monitors reaction completion, followed by crystallization from acetic acid/water (yields: 12–60%) . To optimize yields:
- Control stoichiometry (1:1 molar ratio of sulfonyl chloride to amine).
- Maintain low temperatures to minimize side reactions.
- Use high-purity solvents (e.g., pyridine) to avoid impurities.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10 ppm). Confirm cyanophenyl integration (4H) .
- FT-IR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitrile C≡N (2250 cm⁻¹) .
- ESI–MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonamide sulfur, nitrile group) .
- Perform molecular docking to assess binding affinity with target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding between sulfonamide and active-site residues .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing cyanophenyl with methoxyphenyl) to isolate pharmacophores .
- Dose-Response Studies : Test compounds across concentrations (e.g., 1 nM–100 µM) to distinguish true activity from assay noise .
- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
- Methodological Answer :
- Protection/Deprotection : Use phthalimide to protect amines during sulfonylation, then cleave with hydrazine .
- Low-Temperature Quenching : Add intermediates to ice-cold water to prevent decomposition .
Methodological Notes
- Contradiction Handling : Discrepancies in yields (e.g., 12% vs. 60%) may arise from crystallization efficiency or solvent purity. Replicate procedures with HPLC-grade solvents .
- Advanced Synthesis : For enantiopure derivatives, employ chiral auxiliaries (e.g., (R)-(+)-N-(1-phenylethyl)succinamic acid) during sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
